molecular formula C10H6F4O3 B1341761 4-Fluoro-3-(trifluoromethoxy)cinnamic acid CAS No. 886501-38-8

4-Fluoro-3-(trifluoromethoxy)cinnamic acid

Cat. No. B1341761
M. Wt: 250.15 g/mol
InChI Key: AOYJIQXFVDXRLK-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(trifluoromethoxy)cinnamic acid is a chemical compound with the following properties:



  • IUPAC Name : (2E)-3-[4-fluoro-3-(trifluoromethoxy)phenyl]-2-propenoic acid

  • Molecular Formula : C<sub>10</sub>H<sub>6</sub>F<sub>4</sub>O<sub>3</sub>

  • Molecular Weight : 250.15 g/mol

  • CAS Number : 886501-38-8



Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid consists of a cinnamic acid backbone with a fluorine atom and a trifluoromethoxy group attached. The compound’s structure plays a crucial role in its properties and reactivity.



Chemical Reactions Analysis

While detailed chemical reactions involving this compound are not explicitly documented, it likely participates in reactions typical of cinnamic acids. These may include esterification, amidation, and other transformations.



Physical And Chemical Properties Analysis


  • Physical Form : Solid

  • Purity : 98%

  • Storage Temperature : Ambient temperature

  • InChI Code : InChI=1S/C10H6F4O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14


Scientific Research Applications

Fluorinated Compounds in Medicinal Research

4-Fluoro-3-(trifluoromethoxy)cinnamic acid belongs to the family of cinnamic acids, which have been studied extensively for their medicinal properties, particularly in anticancer research. Cinnamic acid derivatives, owing to their chemical structure that allows for various reactive sites, have been identified as traditional and synthetic antitumor agents. Research has demonstrated the significant antitumor efficacy of various cinnamoyl derivatives, underscoring their potential in anticancer therapy. The synthesis and biological evaluation of these derivatives highlight their importance in medicinal research, offering avenues for developing novel anticancer treatments (De, Baltas, & Bedos-Belval, 2011).

Environmental Degradation of Polyfluoroalkyl Chemicals

The environmental impact and degradation of polyfluoroalkyl chemicals, including compounds related to 4-Fluoro-3-(trifluoromethoxy)cinnamic acid, have been a focus of research due to their widespread use and persistence in the environment. Studies have explored the microbial degradation pathways of these chemicals, which can transform into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), compounds known for their toxic profiles. This research is crucial for understanding the environmental fate of fluorochemicals and assessing their impacts on human health and ecosystems (Liu & Avendaño, 2013).

Fluoroalkylation Reactions in Green Chemistry

In the realm of green chemistry, fluoroalkylation reactions, including those involving compounds like 4-Fluoro-3-(trifluoromethoxy)cinnamic acid, have gained attention for their environmental benefits. These reactions are explored for their mild, environment-friendly, and efficient incorporation of fluorinated groups into target molecules. The shift towards using water or aqueous media in fluoroalkylation presents a sustainable approach to organic synthesis, reducing the ecological footprint of chemical processes and fostering the development of greener chemical practices (Song et al., 2018).

Safety And Hazards


  • Pictograms : Not specified

  • Signal Word : Not specified

  • Hazard Statements : Not specified

  • Precautionary Statements : Not specified

  • MSDS : Link to MSDS


Future Directions

Research avenues for 4-Fluoro-3-(trifluoromethoxy)cinnamic acid could include:



  • Investigating its potential applications in pharmaceuticals or materials science.

  • Assessing its reactivity with various functional groups.

  • Exploring its biological effects and potential therapeutic uses.


properties

IUPAC Name

(E)-3-[4-fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1-5H,(H,15,16)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYJIQXFVDXRLK-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(trifluoromethoxy)cinnamic acid

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